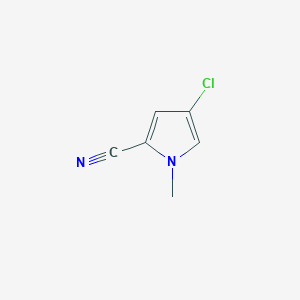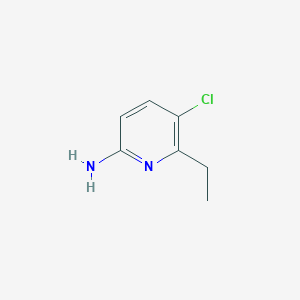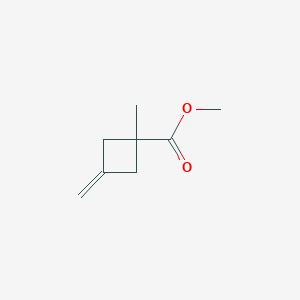
1-(Thiophen-3-yl)cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-3-yl)cyclobutane-1-carbonitrile is an organic compound that features a thiophene ring attached to a cyclobutane ring, which in turn is bonded to a carbonitrile group. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry .
Métodos De Preparación
The synthesis of 1-(Thiophen-3-yl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with cyclobutane intermediates in the presence of catalysts. Industrial production methods may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(Thiophen-3-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.
Aplicaciones Científicas De Investigación
1-(Thiophen-3-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1-(Thiophen-3-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-(Thiophen-3-yl)cyclobutane-1-carbonitrile can be compared with other thiophene derivatives, such as:
1-(Thiophen-2-yl)cyclobutane-1-carbonitrile: Similar structure but with the thiophene ring attached at a different position.
2-(Thiophen-3-yl)cyclobutane-1-carbonitrile: Another isomer with a different substitution pattern on the cyclobutane ring.
Thiophene-3-carbonitrile: Lacks the cyclobutane ring but retains the thiophene and carbonitrile functionalities.
Propiedades
Fórmula molecular |
C9H9NS |
|---|---|
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
1-thiophen-3-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H9NS/c10-7-9(3-1-4-9)8-2-5-11-6-8/h2,5-6H,1,3-4H2 |
Clave InChI |
VAJSGOGPAQLLRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C#N)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride](/img/structure/B13559003.png)
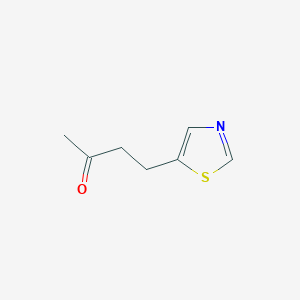

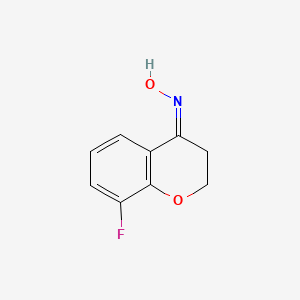
![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)
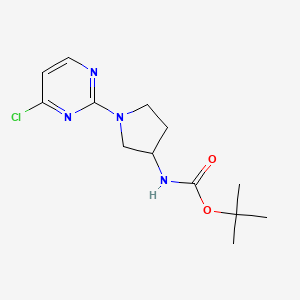
![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
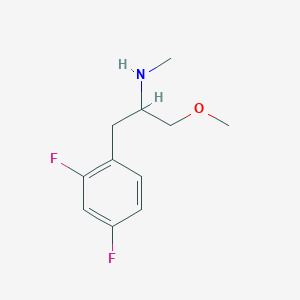
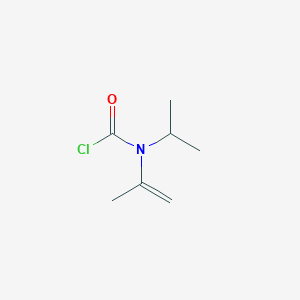
amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)
